![molecular formula C18H26N2O5S B2448053 2-[[Cyclopentyl-[(3,4,5-trimethoxyphenyl)methyl]-carbamothioyl]amino]acetic acid CAS No. 656816-06-7](/img/structure/B2448053.png)
2-[[Cyclopentyl-[(3,4,5-trimethoxyphenyl)methyl]-carbamothioyl]amino]acetic acid
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Overview
Description
This compound, also known as (Cyclopentyl(3,4,5-trimethoxybenzyl)carbamothioyl)glycine , has a molecular weight of 382.47 and a molecular formula of C18H26N2O5S . It is intended for research use only and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string: COC1=CC(=CC(=C1OC)OC)CN(C2CCCC2)C(=S)NCC(=O)O . This indicates the presence of a cyclopentyl group, a trimethoxyphenyl group, and an acetic acid group in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 382.47 and a molecular formula of C18H26N2O5S . Additional properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Chemical Synthesis and Characterization
2-[[Cyclopentyl-[(3,4,5-trimethoxyphenyl)methyl]-carbamothioyl]amino]acetic acid is involved in various chemical synthesis processes. For example, derivatives of this compound have been studied for their role in diverse cyclisation reactions. Smyth et al. (2007) found that certain acetic acids didn't produce expected products but formed alternative cyclic imide products, demonstrating the complexity and variability in chemical reactions involving such compounds (Smyth et al., 2007).
Synthesis of Novel Complexes
The compound is also instrumental in the synthesis of new chemical complexes. Baul et al. (2002) synthesized triorganotin(IV) derivatives of related acetic acids, expanding the range of potential applications in materials science and inorganic chemistry (Baul et al., 2002).
Antiproliferative Activities
In medicinal chemistry, derivatives of this compound are researched for their antiproliferative properties. Jin et al. (2006) synthesized oxadiazole derivatives and evaluated them against cancer cells, indicating the potential for this compound in cancer research (Jin et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a similar trimethoxyphenyl (tmp) functional group have been known to inhibit various proteins such asTaq polymerase , telomerase , and ERK2 (Extracellular Signal Regulated Kinase 2) .
Mode of Action
It’s known that tmp-bearing compounds can triggercaspase activation possibly through an oxidative mechanism, down-regulate ERK2 protein, and inhibit ERKs phosphorylation .
Biochemical Pathways
The compound likely affects the pathways involving the aforementioned targets. For instance, the inhibition of Taq polymerase and telomerase can impact DNA replication and cell division, while the down-regulation of ERK2 protein and inhibition of ERKs phosphorylation can affect cell signaling pathways .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve changes in cell division and signaling due to the inhibition of Taq polymerase, telomerase, and ERK2 . These changes could potentially lead to the death of affected cells or alterations in their function.
properties
IUPAC Name |
2-[[cyclopentyl-[(3,4,5-trimethoxyphenyl)methyl]carbamothioyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-23-14-8-12(9-15(24-2)17(14)25-3)11-20(13-6-4-5-7-13)18(26)19-10-16(21)22/h8-9,13H,4-7,10-11H2,1-3H3,(H,19,26)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIKQOUHVNUUBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN(C2CCCC2)C(=S)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[Cyclopentyl-[(3,4,5-trimethoxyphenyl)methyl]-carbamothioyl]amino]acetic acid |
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